

# Application Notes and Protocols: Acylation Reactions Using 4CzIPN as a Photocatalyst

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## Compound of Interest

Compound Name: 4CzIPN

Cat. No.: B1459255

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## Introduction

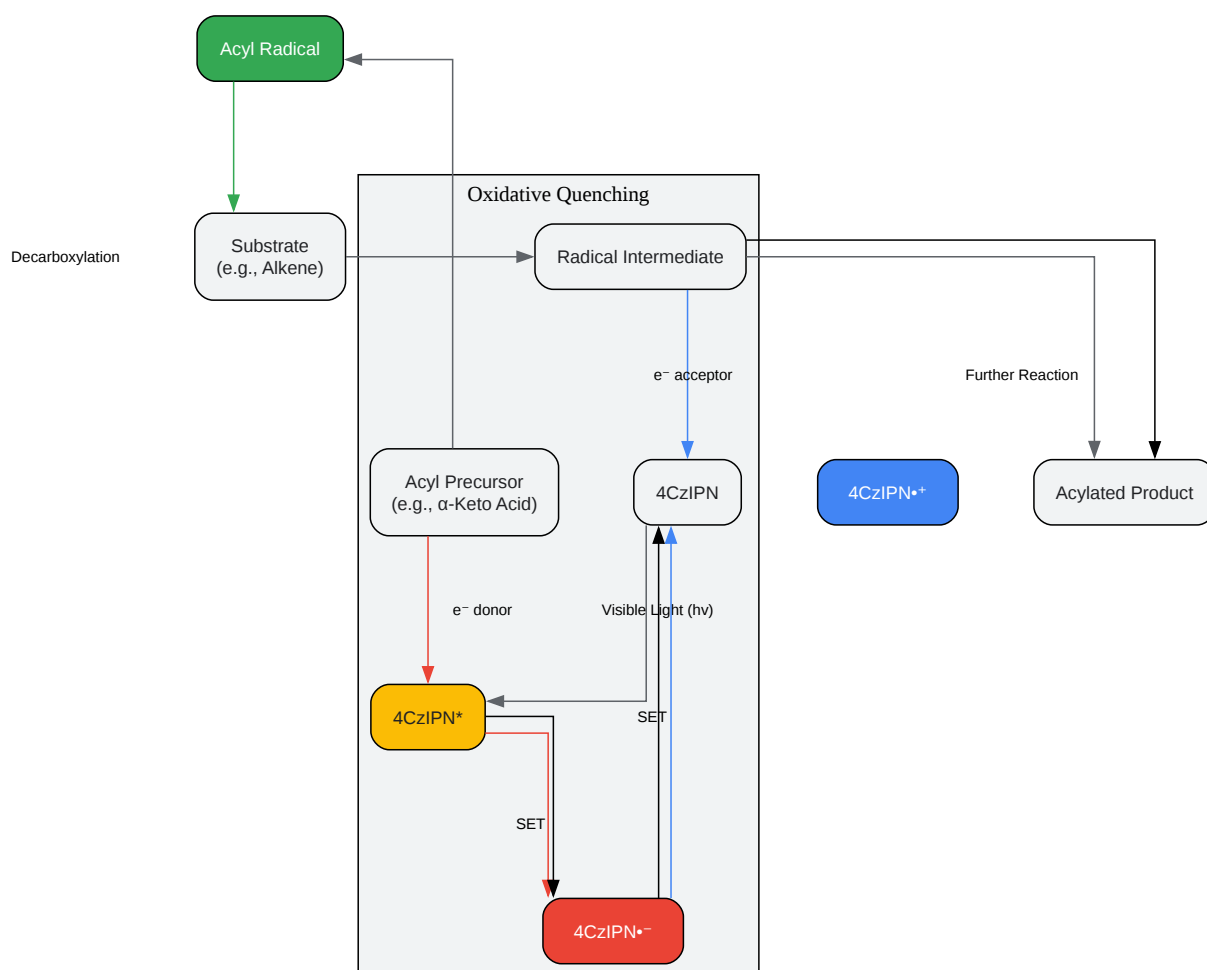
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as **4CzIPN**, has emerged as a potent, metal-free organophotocatalyst in modern organic synthesis.<sup>[1][2][3]</sup> Its strong oxidizing ability in the excited state, long excited-state lifetime, and high photoluminescence quantum yield make it an excellent single-electron transfer (SET) agent for a variety of chemical transformations under visible light irradiation.<sup>[2]</sup> This document provides detailed application notes and protocols for leveraging **4CzIPN** in various acylation reactions, a cornerstone in the synthesis of pharmaceuticals and complex organic molecules. These reactions often proceed via the generation of acyl radicals from readily available precursors like  $\alpha$ -keto acids, carboxylic acids, and aldehydes under mild conditions.<sup>[1][2][4]</sup>

## General Mechanism of 4CzIPN-Photocatalyzed Acylation

The photocatalytic cycle of **4CzIPN** in acylation reactions typically involves a single-electron transfer (SET) process. Upon irradiation with visible light (commonly blue LEDs), **4CzIPN** is promoted to its excited state (**4CzIPN\***). This excited state can then interact with an acyl precursor in one of two ways:

- **Oxidative Quenching Cycle:** The excited photocatalyst accepts an electron from a suitable donor (e.g., an amine or the acylation precursor itself), generating a radical cation and the reduced form of the photocatalyst (**4CzIPN<sup>•-</sup>**). The radical cation can then proceed through a cascade of reactions to generate the acyl radical.
- **Reductive Quenching Cycle:** The excited photocatalyst donates an electron to a suitable acceptor, forming a radical anion and the oxidized form of the photocatalyst (**4CzIPN<sup>•+</sup>**). The radical anion can then initiate the formation of the acyl radical.

The generated acyl radical can then participate in various bond-forming reactions, such as addition to olefins or coupling with other radical species. The ground state of the photocatalyst is regenerated in a subsequent electron transfer step, completing the catalytic cycle.



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Figure 1: Generalized mechanism of **4CzIPN**-photocatalyzed acylation.

## Application Note 1: Decarboxylative Acylation of O-Methyl Ketoximes

This protocol details a dual catalytic system combining **4CzIPN** with a palladium catalyst for the ortho-selective acylation of O-methyl ketoximes with  $\alpha$ -keto acids.<sup>[5][6][7][8]</sup> This method provides a route to synthesize non-symmetric benzophenone derivatives, which are important structural motifs in medicinal chemistry.<sup>[6][7]</sup> The reaction proceeds via a free radical pathway, where the photocatalyst facilitates the decarboxylation of the  $\alpha$ -keto acid to generate an acyl radical.<sup>[5][6][8]</sup>

### Experimental Protocol

Materials:

- O-Methyl ketoxime substrate
- $\alpha$ -Keto acid (3 equivalents)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 10 mol%)
- **4CzIPN** (2 mol%)
- Acetic acid ( $\text{AcOH}$ , 0.2 M)
- Reaction vessel (e.g., Schlenk tube)
- Blue LED light source (e.g., 450 nm)
- Magnetic stirrer

Procedure:

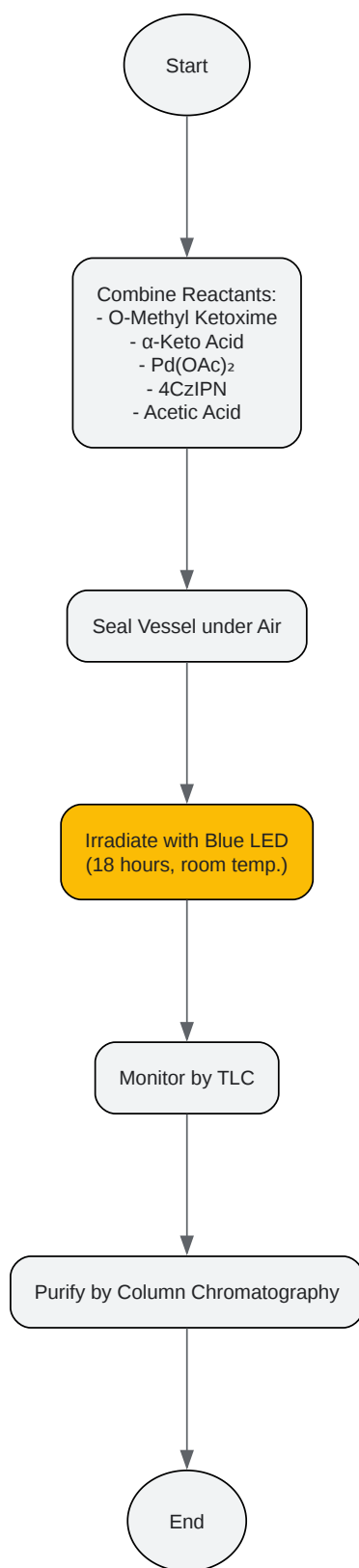
- To a reaction vessel, add the O-methyl ketoxime (0.1 mmol, 1 equiv.),  $\alpha$ -keto acid (0.3 mmol, 3 equiv.),  $\text{Pd}(\text{OAc})_2$  (0.01 mmol, 10 mol%), and **4CzIPN** (0.002 mmol, 2 mol%).
- Add acetic acid (0.5 mL, 0.2 M) to the vessel.
- Seal the vessel and place it under an air atmosphere.

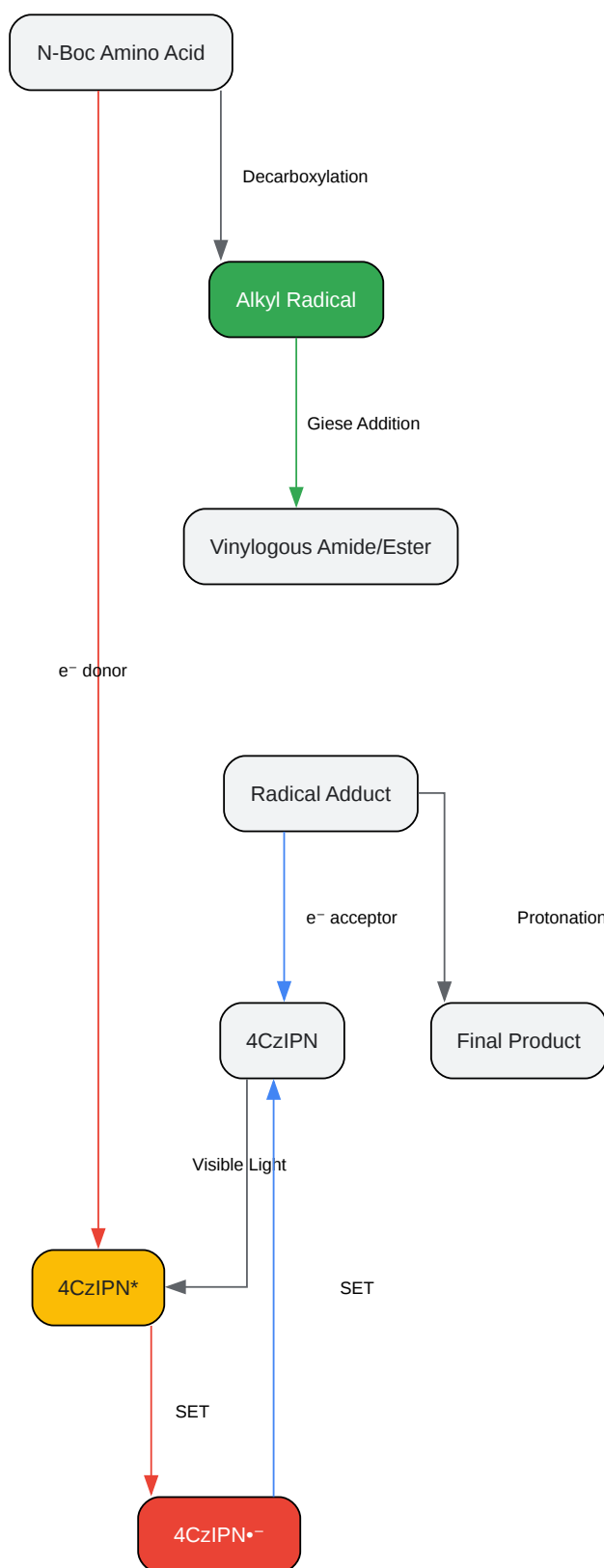
- Stir the reaction mixture at room temperature under irradiation with a blue LED lamp for 18 hours.
- Upon completion, monitor the reaction by thin-layer chromatography (TLC).
- Purify the crude product by column chromatography on silica gel to obtain the desired acylated product.

## Quantitative Data

Substrate (O-Methyl Ketoxime)	Acyl Source ( $\alpha$ -Keto Acid)	Product	Yield (%)
Acetophenone oxime methyl ether	Benzoylformic acid	2-(methoxyimino)-1,2-diphenylethan-1-one	77
4'-Methylacetophenone oxime methyl ether	Benzoylformic acid	1-(4-methylphenyl)-2-(methoxyimino)-2-phenylethan-1-one	82
4'-Methoxyacetophenone oxime methyl ether	Benzoylformic acid	1-(4-methoxyphenyl)-2-(methoxyimino)-2-phenylethan-1-one	85
4'-Chloroacetophenone oxime methyl ether	Benzoylformic acid	1-(4-chlorophenyl)-2-(methoxyimino)-2-phenylethan-1-one	68
Acetophenone oxime methyl ether	4-Methylbenzoylformic acid	2-(methoxyimino)-1-phenyl-2-(p-tolyl)ethan-1-one	60
Acetophenone oxime methyl ether	4-Bromobenzoylformic acid	2-(4-bromophenyl)-2-(methoxyimino)-1-phenylethan-1-one	21

Data sourced from a representative study on palladium-catalyzed decarboxylative acylation.[8]





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